3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine is a heterocyclic organic compound characterized by its unique indeno-pyridine structure. Its molecular formula is with a molecular weight of approximately 257.33 g/mol. The compound features a complex arrangement that includes a methyl group and a phenyl group, contributing to its distinctive chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Solvents like ethanol or dichloromethane are often used to control reaction conditions.
The biological activity of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine is significant due to its structural features that allow interaction with biological molecules. Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
These activities suggest that 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine could be explored further for therapeutic applications.
The synthesis of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine typically involves multi-step organic reactions. A common synthetic route includes:
3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine has several notable applications:
Studies on the interactions of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine with various biological targets indicate its potential as a lead compound in drug development. The mechanism of action typically involves binding to specific receptors or enzymes, which can modulate their activity and lead to desired biological effects. This aspect makes it an attractive candidate for further pharmacological investigations .
Several compounds share structural similarities with 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-1-phenyl-2-azafluorene | Contains nitrogen in the ring structure | |
| 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′,9′-dimethyl-9′H-spiro[fluorene-9,5′-quinolino[3,2,1-de]acridine] | Complex multi-ring structure | Potential applications in photophysics |
| 3′-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene] | Multi-functional spiro compound | Diverse electronic properties |
What sets 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine apart from these similar compounds is its distinct indeno-pyridine core structure. This configuration imparts unique reactivity and interaction profiles that are not found in other related compounds. Its potential for diverse applications in both research and industry highlights its importance within this class of heterocyclic compounds .
The IUPAC name 3-methyl-1-phenyl-9H-indeno[2,1-c]pyridine delineates its structure:
Key structural attributes include:
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₁₅N |
| Molecular weight | 257.33 g/mol |
| Exact mass | 257.12000 |
| Topological polar surface | 12.89 Ų |
| LogP | 4.63 |